Ethyl 2-formylcyclopropanecarboxylate
Overview
Description
Ethyl 2-formylcyclopropanecarboxylate is an organic compound with the molecular formula C7H10O3. It is a cyclopropane derivative featuring both an aldehyde and an ester functional group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formylcyclopropanecarboxylate can be synthesized through an acid-catalyzed reaction between acrolein and ethyl diazoacetate . The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, under controlled temperature conditions to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-formylcyclopropanecarboxylic acid.
Reduction: Ethyl 2-hydroxymethylcyclopropanecarboxylate.
Substitution: Various substituted cyclopropanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formylcyclopropanecarboxylate is utilized in several scientific research applications, including:
Biology: Used in the preparation of biologically active compounds that can be studied for their effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.
Industry: Employed as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-formylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in the context of histone deacetylase and phosphodiesterase 5 inhibition, the compound binds to the active sites of these enzymes, thereby modulating their activity and influencing cellular processes such as gene expression and signal transduction .
Comparison with Similar Compounds
Ethyl 2-formylcyclopropanecarboxylate can be compared with other cyclopropane derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-hydroxycyclopropanecarboxylate: Contains a hydroxyl group instead of a formyl group.
Ethyl 2-cyanocyclopropanecarboxylate: Features a cyano group instead of a formyl group.
Uniqueness: this compound is unique due to the presence of both an aldehyde and an ester functional group within the cyclopropane ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-formylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWXTLNIZCHBJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942586 | |
Record name | Ethyl 2-formylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20417-61-2 | |
Record name | Cyclopropanecarboxylic acid, 2-formyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20417-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-formyl-1-cyclopropanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020417612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-formylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-formyl-1-cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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